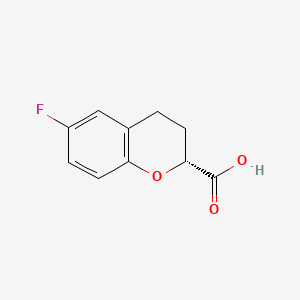

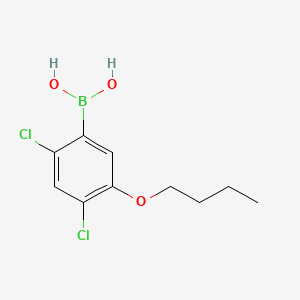

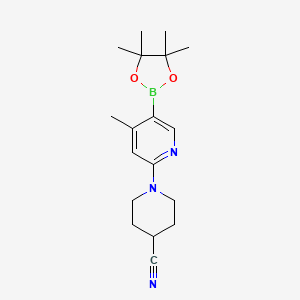

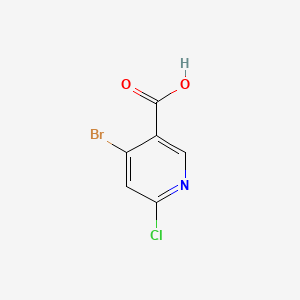

(5-Butoxy-2,4-dichlorophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

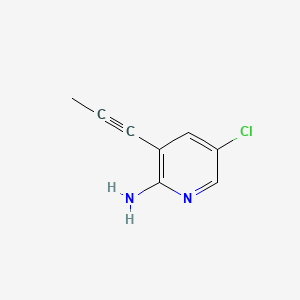

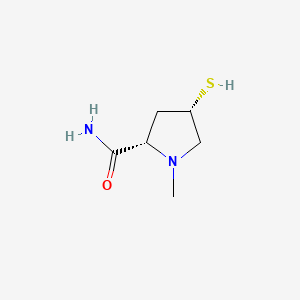

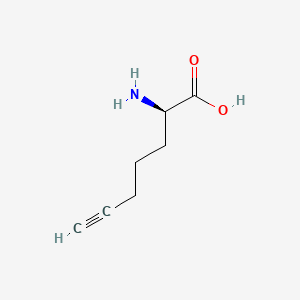

“(5-Butoxy-2,4-dichlorophenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are involved in various chemical reactions and have been used in the synthesis of a wide range of compounds .

Chemical Reactions Analysis

Boronic acids and their derivatives are involved in various chemical reactions. For instance, they are used in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . They can also undergo selective hydroxylation to phenols .Applications De Recherche Scientifique

Electrochemical Oxidation : Boron-doped diamond films, which may include boronic acid derivatives, have been used for the electrochemical oxidation of compounds like 2,4-dichlorophenoxyacetic acid in wastewater treatments. Higher sp3/sp2 carbon ratios in the anode result in more efficient oxidative removal of such compounds (Souza et al., 2016).

Radiotherapy Agents : Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes have applications in labeling biologically active compounds for radiotherapy (Francesconi & Treher, 1990).

Boron Chelates Synthesis : Boron chelates, synthesized through the reaction of boronic acid derivatives with specific compounds, have been explored for their potential applications in various fields, including medicinal chemistry (Vasil’ev et al., 1992).

Fluorescent Chemosensors : Boronic acids, such as (5-Butoxy-2,4-dichlorophenyl)boronic acid, are used to develop fluorescent sensors for detecting carbohydrates and bioactive substances, important in disease diagnosis and treatment (Huang et al., 2012).

Boron Chelates in Organic Chemistry : The synthesis of boron chelates via condensation of certain compounds with boronic acids illustrates their role in creating heterocyclic compounds with potential applications in organic chemistry (Komkov et al., 2006).

Biomedical Applications : Boronic acid polymers, possibly including (5-Butoxy-2,4-dichlorophenyl)boronic acid derivatives, have been used in various biomedical applications, such as the treatment of diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Nucleoside Transport in Liposomes : Boronic acids have been found to facilitate the transport of ribonucleosides through lipid bilayers, making them useful in pharmaceutical science (Westmark & Smith, 1996).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5-butoxy-2,4-dichlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUSRHVSANUKKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681689 |

Source

|

| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Butoxy-2,4-dichlorophenyl)boronic acid | |

CAS RN |

1256354-88-7 |

Source

|

| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 6-(acetyloxy)-1-(3,4-dimethoxyphenyl)-1,5,6,10b-tetrahydro-8,9-](/img/no-structure.png)